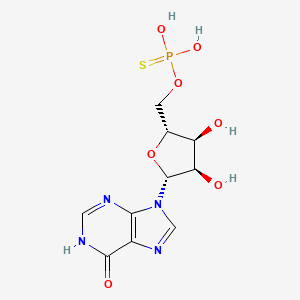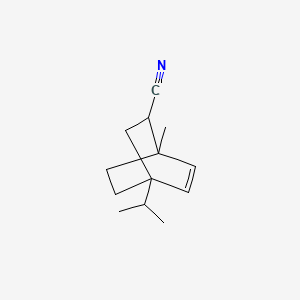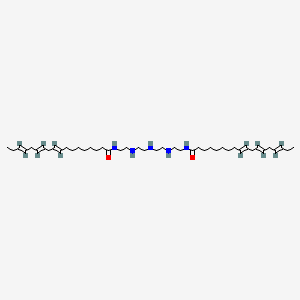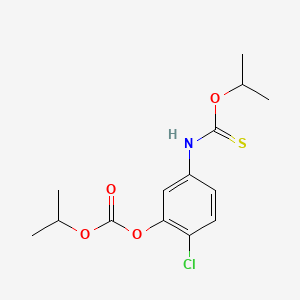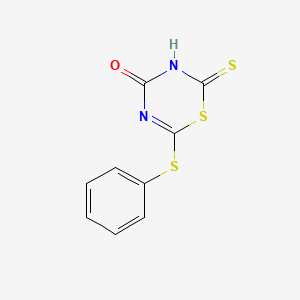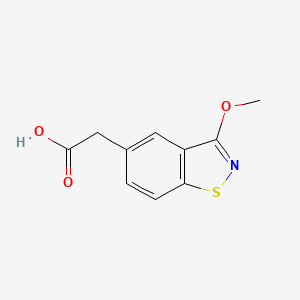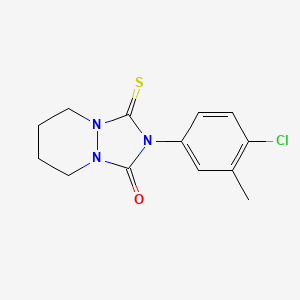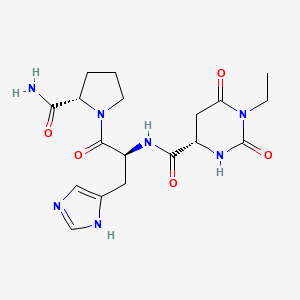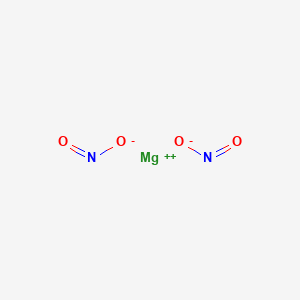
Einecs 298-533-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 298-533-9 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number, which helps in tracking and regulating its use in various industries.
Preparation Methods
The preparation of Einecs 298-533-9 involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary and vary by manufacturer, general synthetic routes include:
Chemical Synthesis: This involves the combination of precursor chemicals under controlled conditions to form the desired compound.
Reaction Conditions: Typical conditions include specific temperatures, pressures, and the use of catalysts to facilitate the reaction.
Chemical Reactions Analysis
Einecs 298-533-9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This involves the replacement of one atom or group in the molecule with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Einecs 298-533-9 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in biochemical assays and as a marker in biological studies.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Einecs 298-533-9 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological effects, depending on the context of its use. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Einecs 298-533-9 can be compared with other similar compounds listed in the EINECS inventory. Some of these similar compounds include:
Einecs 203-770-8: Amyl nitrite, used in medical and industrial applications.
Einecs 234-985-5: Bismuth tetroxide, used in various chemical processes.
Einecs 239-934-0: Mercurous oxide, used in industrial and chemical applications.
Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and characteristics.
Properties
CAS No. |
93805-50-6 |
|---|---|
Molecular Formula |
C8H18N2O3 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
carbonic acid;4-methylcyclohexane-1,3-diamine |
InChI |
InChI=1S/C7H16N2.CH2O3/c1-5-2-3-6(8)4-7(5)9;2-1(3)4/h5-7H,2-4,8-9H2,1H3;(H2,2,3,4) |
InChI Key |
VFRAUIJMZNIMHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1N)N.C(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


